![molecular formula C22H19N3O5S B2465564 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 942741-85-7](/img/structure/B2465564.png)
methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections detail its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C22H19N3O5S and a molecular weight of approximately 443.5 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core integrated with a furan ring and a tetrahydrothiophene moiety, which may enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The presence of the furan and pyrazolo rings is believed to contribute to its cytotoxic effects.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, potentially through modulation of inflammatory pathways.
- PPARα Activation : Some derivatives of pyrazolo[3,4-b]pyridine have been identified as selective PPARα activators. These findings suggest that this compound could be explored for metabolic disorders related to dyslipidemia .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo Core : This is achieved through condensation reactions involving 5-amino derivatives.
- Functionalization : The introduction of the furan and tetrahydrothiophene moieties is performed via electrophilic substitution reactions.
- Carboxylate Formation : The final step involves esterification to yield the methyl ester derivative.
Structure–Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its binding properties and selectivity towards various biological targets compared to simpler analogs. A comparative analysis with related compounds indicates that:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrazolo[3,4-b]pyridine Derivatives | Contains pyrazole core | Anticancer activity |
Furan-containing Compounds | Furan ring present | Antimicrobial properties |
Tetrahydrothiophene Derivatives | Thiophene ring included | Anti-inflammatory effects |
Case Studies
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in treating Mycobacterium tuberculosis. For instance, a study demonstrated that specific derivatives exhibited significant antibacterial activity against resistant strains. The structure was optimized through molecular docking studies to enhance binding affinity towards the target proteins involved in bacterial metabolism .
Another notable case involved evaluating the cytotoxicity of various pyrazole derivatives against different cancer cell lines. Compounds structurally related to methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-pheny l - 1H-pyrazolo[3,4-b]pyridine - 4-carboxylate were tested for their IC50 values against human liver cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Research indicates that methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits various biological activities:
1. Anticancer Activity
Studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines.
Case Study 1: In vitro assays demonstrated that the compound inhibited the growth of breast cancer (MCF-7) and colon cancer (HCT116) cells by inducing apoptosis and cell cycle arrest.
Case Study 2: In vivo studies using mouse models indicated a notable reduction in tumor size when treated with the compound compared to control groups.
Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.0 | Induction of apoptosis |
HCT116 (Colon) | 12.5 | Cell cycle arrest |
A549 (Lung) | 18.0 | Inhibition of proliferation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Study Findings: Tests against various bacterial strains revealed moderate antibacterial activity, suggesting potential use as an antimicrobial agent.
Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Eigenschaften
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-29-22(26)16-12-17(14-6-3-2-4-7-14)23-21-19(16)20(18-8-5-10-30-18)24-25(21)15-9-11-31(27,28)13-15/h2-8,10,12,15H,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDPFEAXQSIPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.